N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
CAS No.: 922015-22-3
Cat. No.: VC4305132
Molecular Formula: C25H32N4O5
Molecular Weight: 468.554
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922015-22-3 |
|---|---|
| Molecular Formula | C25H32N4O5 |
| Molecular Weight | 468.554 |
| IUPAC Name | N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
| Standard InChI | InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-6-20(18)28)21(29-10-12-34-13-11-29)16-26-24(30)25(31)27-19-5-7-22(32-2)23(15-19)33-3/h4-7,14-15,21H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
| Standard InChI Key | GWCPVMJCFWKKKU-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Introduction
Synthesis
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide would likely involve multi-step organic reactions. These steps might include:
-
Formation of the Indoline Intermediate: This involves reducing indole derivatives using suitable reducing agents like sodium borohydride or lithium aluminum hydride.
-
Introduction of the Morpholino Group: Alkylation of the indoline intermediate with a morpholinoethyl halide under basic conditions.
-
Coupling with 3,4-Dimethoxyphenyl Oxalamide: This step involves coupling the morpholino-indoline intermediate with 3,4-dimethoxyphenyl oxalamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Biological Activity
While specific biological activity data for N1-(3,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is not available, compounds in the oxalamide class are often explored for their roles as enzyme inhibitors or therapeutic agents. The presence of the morpholino group could enhance interactions with biological targets, potentially leading to applications in areas such as anticancer or antimicrobial therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume